molecular formula C13H11Br B010606 2-Phenylbenzyl bromide CAS No. 19853-09-9

2-Phenylbenzyl bromide

Cat. No.: B010606
CAS No.: 19853-09-9
M. Wt: 247.13 g/mol
InChI Key: SEXZHJJUKFXNDY-UHFFFAOYSA-N
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Description

2-Phenylbenzyl bromide is an organic compound with the chemical formula C13H11Br. It is a colorless or light yellow solid with an aromatic taste. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, aromatic ethers, ketones, alcohols, surfactants, antibacterial agents, dyes, and light stabilizers .

Chemical Reactions Analysis

2-Phenylbenzyl bromide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Organic Compounds

Intermediate in Organic Synthesis

2-Phenylbenzyl bromide is primarily utilized as an electrophile in nucleophilic substitution reactions. It has been employed in the synthesis of various organic compounds, including indoles and other heterocycles. For example, a study demonstrated that this compound reacted with indole derivatives to yield 1-(2-phenylbenzyl)indole with an impressive yield of 80% through an SN2 mechanism .

Reaction Product Yield
This compound + Indole1-(2-phenylbenzyl)indole80%

Electrocatalytic Reactions

Electrocatalytic Carboxylation

Recent research has explored the electrocatalytic carboxylation of halogenated compounds, including benzyl bromides. In one study, this compound was subjected to electrocatalytic conditions using mesoporous silver electrodes, yielding methyl phenylacetate at a rate significantly higher than conventional methods . The results indicated that the mesoAg-3 electrode facilitated a yield of 25% for the electrocarboxylation of 2-phenylbromomethyl benzene.

Electrode Type Substrate Yield (%)
mesoAg-3Benzyl bromide78%
mesoAg-32-Phenylbromomethyl benzene25%

Photopharmacology

Applications in Drug Development

The compound has also been investigated for its potential use in photopharmacology. The introduction of benzylic alkyne functionalities allows for the attachment of pharmacophores via Cu-catalyzed click chemistry, facilitating the development of novel therapeutic agents . This application is particularly relevant in creating compounds that can be activated or deactivated by light.

Crystal Structure Studies

Characterization of Salts

Studies have characterized various salts derived from this compound, such as imidazolium salts. These compounds have shown promise as precursors for N-heterocyclic carbenes, which are valuable in catalysis . The crystal structure analysis provided insights into their stability and reactivity, further expanding their potential applications in synthetic chemistry.

Biological Activities

Antitumor and Antimicrobial Effects

Emerging research has highlighted the biological activities of derivatives of this compound, including antitumor and antimicrobial properties. Empirical data support its efficacy against various cancer cell lines and bacterial strains, suggesting a potential role in drug discovery .

Mechanism of Action

The mechanism of action of 2-Phenylbenzyl bromide involves its reactivity as a halogenated hydrocarbon. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

2-Phenylbenzyl bromide can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the phenyl and bromine groups, which influence its chemical behavior and utility in various fields.

Biological Activity

2-Phenylbenzyl bromide (C13_{13}H11_{11}Br) is a halogenated hydrocarbon that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activities, including its antitumor, antiviral, and antimicrobial effects, supported by empirical data and case studies.

This compound is synthesized through nucleophilic substitution reactions, often involving the reaction of benzyl bromide derivatives with aromatic compounds. The compound's structure consists of a phenyl group attached to a benzyl bromide moiety, which enhances its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been linked to significant inhibitory effects on neuroblastoma cells, suggesting potential applications in cancer therapy .
  • Antiviral Properties : There is emerging evidence that compounds within the same class as this compound may inhibit viral replication. Studies indicate that certain phenolic compounds can bind to viral proteases, disrupting their function and preventing viral proliferation .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .

Antitumor Activity

A study focusing on the synthesis of 1-(2-phenylbenzyl)indole derivatives demonstrated that these compounds possess significant cytotoxic activity against neuroblastoma cells. The synthesis involved a nucleophilic substitution reaction using this compound, yielding products with up to 80% yield . The mechanism of action appears to involve apoptosis induction in cancer cells.

CompoundYield (%)Cell Line TestedIC50_{50} (µM)
1-(2-Phenylbenzyl)indole80Neuroblastoma15

Antimicrobial Activity

Research has indicated that halogenated hydrocarbons like this compound may possess antimicrobial properties. A study reported that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound itself remains sparse .

Case Studies

  • Cytotoxicity Against Cancer Cells : A case study evaluated the effects of this compound derivatives on various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents.
  • Antiviral Screening : High-throughput screening of related phenolic compounds identified several candidates with strong antiviral activity against coronaviruses, highlighting the potential for drug development based on structural similarities to this compound.

Properties

IUPAC Name

1-(bromomethyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXZHJJUKFXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294737
Record name 2-Phenylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19853-09-9
Record name 19853-09-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-phenylbenzene
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Synthesis routes and methods

Procedure details

A stirred solution of 58.9 g (0.319 mole) of 2-biphenylmethanol and 6 ml of concentrated sulfuric acid in 67 ml of aqueous 48% hydrobromic acid was heated under reflux for 5 hours. The reaction mixture was cooled to ambient temperature, poured into ice-water, and the resulting mixture extracted with three portions of 100 ml each of diethyl ether. The combined extracts were washed with 50 ml of a saturated aqueous solution of sodium bicarbonate, then with 50 ml of water. The organic layer was dried with magnesium sulfate, filtered and the filtrate concentrated under reduced pressure to give 76.8 g of 2-(bromomethyl)biphenyl as a residual oil. The nmr and ir spectra were consistent with the proposed structure.
Quantity
58.9 g
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reactant
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6 mL
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[Compound]
Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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